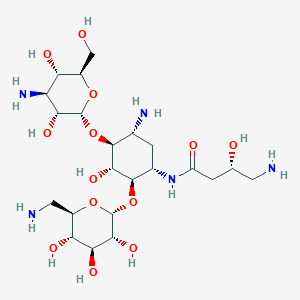![molecular formula C42H26Cl2N8Ru B12971873 Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride is a coordination complex that features ruthenium as the central metal ion. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride typically involves the coordination of ruthenium with 1,10-phenanthroline and 4,5,9,14-tetraaza-benzo[b]triphenylene ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to facilitate the coordination process .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This includes the use of larger reaction vessels, more stringent control of reaction conditions, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The ruthenium center can undergo redox reactions, making the compound useful in electrochemical applications
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride is used as a catalyst in various organic reactions due to its redox properties .
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in photodynamic therapy and as a DNA intercalator, which can help in the treatment of certain types of cancer .
Industry
In industrial applications, it is used in the development of sensors and electronic devices due to its electrochemical properties .
Mecanismo De Acción
The mechanism of action of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride involves its ability to undergo redox reactions and interact with biological molecules. The ruthenium center can accept and donate electrons, making it effective in catalysis and electronic applications. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2’-bipyridine)ruthenium(II) dichloride
- Bis(1,10-phenanthroline)ruthenium(II) dichloride
- Bis(2,2’-bipyridine)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium(II) dichloride
Uniqueness
What sets Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride apart from similar compounds is its unique combination of ligands, which imparts distinct photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific redox behavior and light absorption characteristics .
Propiedades
Fórmula molecular |
C42H26Cl2N8Ru |
|---|---|
Peso molecular |
814.7 g/mol |
Nombre IUPAC |
1,10-phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
UTEQSAKBTJEQQX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)
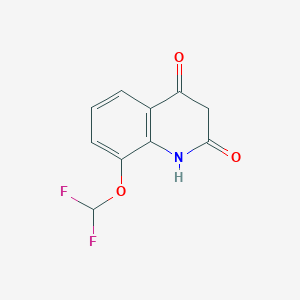


![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
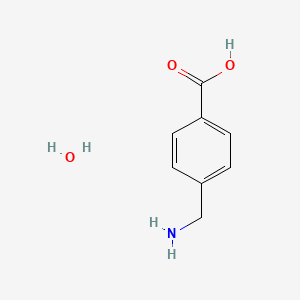
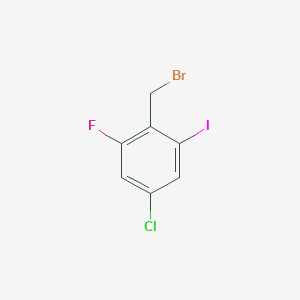
![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)
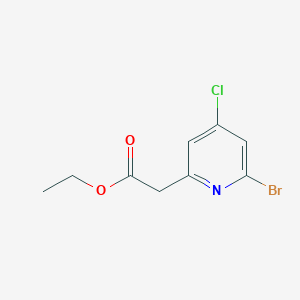
![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)


